molecular formula C10H14N4 B1490561 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide CAS No. 1340500-59-5

6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

Cat. No. B1490561
CAS RN: 1340500-59-5
M. Wt: 190.25 g/mol
InChI Key: PIDZNSGGGBYWDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide” is 1S/C10H14N4/c11-10(12)8-4-3-5-9(13-8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12) .


Physical And Chemical Properties Analysis

“6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide” is a powder that should be stored at temperatures below -10°C .

Scientific Research Applications

Crystal Structure Analysis

Research on the crystal structures of N′-aminopyridine-2-carboximidamide derivatives, including those with pyrrolidinyl groups, has shown that these molecules form specific patterns of intermolecular hydrogen bonding. These interactions lead to the formation of structured networks and chains within the crystal lattice, highlighting their potential in the design of molecular materials with defined properties (Francois Eya’ane Meva et al., 2017).

Pharmacological Tool Development

A derivative, identified as a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders, was developed through structure-based drug design. It has shown to elevate central cGMP levels in the brain and exhibit procognitive activity, demonstrating the chemical's utility in neuroscience research (P. Verhoest et al., 2012).

Coordination Chemistry and Material Science

Compounds structurally related to "6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide" have been used to chelate metals and create metallotectons, facilitating the engineering of hydrogen-bonded crystals. These materials are of interest for their potential applications in the development of coordination polymers with specific functionalities (A. Duong et al., 2011).

Antimicrobial and Antitubercular Activities

Novel 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies highlight the potential of pyrrolidinyl derivatives in the development of new antimicrobial agents (N. Patel et al., 2011).

Catalysis and Chemical Synthesis

The utility of pyrrolidin-1-yl derivatives in catalysis has been explored, with findings indicating their effectiveness in facilitating various chemical reactions. This includes novel methodologies for esterification processes, showcasing the role of such compounds in synthetic organic chemistry (S. Sano et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-10(12)8-4-3-5-9(13-8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDZNSGGGBYWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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